N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide
Description
N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide is a chemical compound with the molecular formula C13H15N3O2 This compound is characterized by the presence of a cyano group (-CN) and a morpholine ring attached to a phenyl ring, which is further connected to an acetamide group
Properties
CAS No. |
918812-62-1 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(3-cyano-4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C13H15N3O2/c1-10(17)15-12-2-3-13(11(8-12)9-14)16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3,(H,15,17) |
InChI Key |
CSAKGDXOEYZOND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free reactions and the use of catalysts can also be employed to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and morpholine ring play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
N-[4-(Morpholin-4-yl)phenyl]acetamide: This compound has a similar structure but lacks the cyano group.
Phenoxy acetamide derivatives: These compounds have different substituents on the phenyl ring but share the acetamide group.
Cyanoacetamide derivatives: These compounds have the cyano group but may have different substituents on the amine.
Uniqueness: N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide is unique due to the presence of both the cyano group and the morpholine ring, which contribute to its distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research .
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